molecular formula C7H6N4O2 B8814755 4-Nitro-1H-indazol-5-amine

4-Nitro-1H-indazol-5-amine

Cat. No. B8814755
M. Wt: 178.15 g/mol
InChI Key: SXCFLFBEDIPVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315513B2

Procedure details

By referring to the Step 5 of Example 1, 4-nitro-5-acetylaminoindazole (6.9 g, 31.5 mmol), 2 mol/L H2SO4 solution (200 mL), were used to obtain a product (4.0 g, 73.6%).
Name
4-nitro-5-acetylaminoindazole
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
73.6%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]([NH:13]C(=O)C)=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2)([O-:3])=[O:2]>OS(O)(=O)=O>[N+:1]([C:4]1[C:12]([NH2:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2)([O-:3])=[O:2]

Inputs

Step One
Name
4-nitro-5-acetylaminoindazole
Quantity
6.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=NNC2=CC=C1NC(C)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=NNC2=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 73.6%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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